molecular formula C19H20N2O4 B3947586 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-phenylethyl)ethanediamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B3947586
M. Wt: 340.4 g/mol
InChI Key: ODGJITKHJJXSIE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a phenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(2-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(20-11-10-14-6-2-1-3-7-14)19(23)21-12-15-13-24-16-8-4-5-9-17(16)25-15/h1-9,15H,10-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGJITKHJJXSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Ethanediamide Moiety: The next step involves the reaction of the benzodioxin intermediate with ethanediamide. This can be facilitated by using coupling agents such as carbodiimides in the presence of a base.

    Introduction of the Phenylethyl Group: The final step is the alkylation of the intermediate with a phenylethyl halide. This step typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the intermediate, allowing for nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating mixtures under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxin ring may facilitate binding to these targets, while the phenylethyl group could enhance the compound’s lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide: shares similarities with other benzodioxin derivatives and phenylethylamines.

    Benzodioxin Derivatives: Compounds like 1,4-benzodioxin-2-carboxylic acid.

    Phenylethylamines: Compounds such as phenylethylamine and its derivatives.

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds in its class.

This detailed overview provides a comprehensive understanding of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-phenylethyl)ethanediamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-phenylethyl)ethanediamide

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